Cas no 90868-09-0 (7-methyl-1H-indol-5-amine)

7-Methyl-1H-indol-5-amine is a substituted indole derivative with a methyl group at the 7-position and an amine functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its indole core structure is significant in bioactive molecules, contributing to potential applications in medicinal chemistry. The presence of the amine group allows for further functionalization, making it a valuable building block for heterocyclic compounds. High purity and well-defined reactivity enhance its utility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
7-methyl-1H-indol-5-amine structure
7-methyl-1H-indol-5-amine structure
Product name:7-methyl-1H-indol-5-amine
CAS No:90868-09-0
MF:C9H10N2
MW:146.189101696014
MDL:MFCD18427090
CID:798877
PubChem ID:15434501

7-methyl-1H-indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-5-amine,7-methyl-
    • 5-Amino-7-methylindole
    • 7-methyl-1H-Indol-5-amine
    • EN300-203020
    • DTXSID601312028
    • 7-Methyl-5-aminoindole
    • 90868-09-0
    • 1H-Indol-5-amine, 7-methyl-
    • MGYKDIVTQIGVNS-UHFFFAOYSA-N
    • 1H-Indol-5-amine,7-methyl-(9CI)
    • E89303
    • FT-0748869
    • AKOS006337216
    • SCHEMBL2983533
    • 7-methyl-1H-indol-5-amine
    • MDL: MFCD18427090
    • Inchi: InChI=1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3
    • InChI Key: MGYKDIVTQIGVNS-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC2=C1NC=C2)N

Computed Properties

  • Exact Mass: 146.084398327g/mol
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.8Ų

7-methyl-1H-indol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-203020-0.25g
7-methyl-1H-indol-5-amine
90868-09-0
0.25g
$842.0 2023-09-16
Enamine
EN300-203020-0.1g
7-methyl-1H-indol-5-amine
90868-09-0
0.1g
$590.0 2023-09-16
Enamine
EN300-203020-10g
7-methyl-1H-indol-5-amine
90868-09-0
10g
$7312.0 2023-09-16
A2B Chem LLC
AH99006-250mg
1H-Indol-5-amine,7-methyl-(9CI)
90868-09-0 95%
250mg
$922.00 2024-05-20
Aaron
AR00H5D6-250mg
1H-Indol-5-amine,7-methyl-(9CI)
90868-09-0 95%
250mg
$1183.00 2023-12-14
Aaron
AR00H5D6-100mg
1H-Indol-5-amine,7-methyl-(9CI)
90868-09-0 95%
100mg
$837.00 2023-12-14
Aaron
AR00H5D6-500mg
1H-Indol-5-amine,7-methyl-(9CI)
90868-09-0 95%
500mg
$1849.00 2023-12-14
Chemenu
CM236966-1g
7-Methyl-1H-indol-5-amine
90868-09-0 95%
1g
$691 2024-07-20
Enamine
EN300-203020-10.0g
7-methyl-1H-indol-5-amine
90868-09-0
10.0g
$7312.0 2023-02-28
Enamine
EN300-203020-0.05g
7-methyl-1H-indol-5-amine
90868-09-0
0.05g
$451.0 2023-09-16

Additional information on 7-methyl-1H-indol-5-amine

Recent Advances in the Study of 7-methyl-1H-indol-5-amine (CAS: 90868-09-0) and Its Applications in Chemical Biology and Medicine

The compound 7-methyl-1H-indol-5-amine (CAS: 90868-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of novel kinase inhibitors and serotonin receptor modulators.

One of the most notable advancements in the study of 7-methyl-1H-indol-5-amine is its application in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers utilized a combination of computational modeling and high-throughput screening to identify the most promising derivatives, with several candidates showing nanomolar IC50 values in vitro. These findings suggest that 7-methyl-1H-indol-5-amine could serve as a valuable scaffold for the development of next-generation anticancer agents.

In addition to its potential in oncology, recent research has explored the role of 7-methyl-1H-indol-5-amine in central nervous system (CNS) disorders. A study published in Neuropharmacology in early 2024 reported that this compound and its analogs exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are critical targets for the treatment of depression, anxiety, and schizophrenia. The study's authors synthesized a series of derivatives and evaluated their binding affinities using radioligand assays, identifying several compounds with promising selectivity profiles. These results underscore the potential of 7-methyl-1H-indol-5-amine as a starting point for the development of novel psychotropic drugs.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 7-methyl-1H-indol-5-amine to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This approach not only reduced the number of synthetic steps but also minimized the formation of byproducts, making it more suitable for large-scale production. The authors emphasized the importance of this advancement for the pharmaceutical industry, where scalable and cost-effective synthesis routes are essential for drug development.

Looking ahead, the versatility of 7-methyl-1H-indol-5-amine suggests that it will continue to be a focus of research in chemical biology and medicinal chemistry. Ongoing studies are investigating its potential in other therapeutic areas, including inflammation and infectious diseases. Furthermore, the integration of machine learning approaches in drug discovery is expected to accelerate the identification of new derivatives with enhanced biological activity and reduced off-target effects. As the field progresses, 7-methyl-1H-indol-5-amine is likely to remain a key player in the development of innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:90868-09-0)7-methyl-1H-indol-5-amine
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Purity:99%/99%
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